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molecular formula C12H15BrO2 B1369799 Methyl 3-bromo-5-tert-butylbenzoate CAS No. 560131-64-8

Methyl 3-bromo-5-tert-butylbenzoate

Cat. No. B1369799
M. Wt: 271.15 g/mol
InChI Key: XKPPDPWHRHLELX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07163937B2

Procedure details

Preparation C2, Step 1: A mixture of the commercially available methyl 3-bromo-5-tert-butylbenzoate (700 mg, 2.58 mMol), aqueous NaOH (1 N, 7.75 mL, 7.75 mMol), and Pearlman's catalyst (100 mg) in methanol (20 mL) was hydrogenated at 50 psi for 22 hours. The catalyst was removed by filtration and rinsed with a small amount of methanol. The filtrate was concentrated in-vacuo to remove methanol, and the aqueous mixture was acidified with 1 N HCl (10 mL), then extracted with ethyl acetate (3×20 mL). The combined organic phases were dried over sodium sulfate, then concentrated in-vacuo. Analysis of the resulting material by LC/MS showed that the ester had hydrolyzed to the carboxylic acid, but that the bromide was still present. The material was dissolved in methanol (20 mL), and hydrogenated overnight at 50 psi in the presence of 1 N aqueous NaOH (5.2 mL, 5.2 mMol) and 10% palladium on activated carbon (50 mg). Analysis of the crude reaction mixture by LC/MS showed that the bromine was still present, so Pearlman's catalyst (200 mg) was added, and hydrogenation at 50 psi was continued for 23 hours. MS showed that the reaction was now complete, so the reaction was worked up as described previously in this example to yield 376 mg (81% yield) of white powder as product. MS (AP−)=177 (M−H)
[Compound]
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
700 mg
Type
reactant
Reaction Step Two
Name
Quantity
7.75 mL
Type
reactant
Reaction Step Two
Quantity
100 mg
Type
catalyst
Reaction Step Two
Quantity
20 mL
Type
solvent
Reaction Step Two
Name
Quantity
5.2 mL
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
50 mg
Type
catalyst
Reaction Step Five
Quantity
200 mg
Type
catalyst
Reaction Step Six
Yield
81%

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:3]=[C:4]([CH:9]=[C:10]([C:12]([CH3:15])([CH3:14])[CH3:13])[CH:11]=1)[C:5]([O:7]C)=[O:6].[OH-].[Na+].BrBr>[OH-].[OH-].[Pd+2].CO.[Pd]>[C:12]([C:10]1[CH:9]=[C:4]([CH:3]=[CH:2][CH:11]=1)[C:5]([OH:7])=[O:6])([CH3:15])([CH3:13])[CH3:14] |f:1.2,4.5.6|

Inputs

Step One
Name
C2
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
700 mg
Type
reactant
Smiles
BrC=1C=C(C(=O)OC)C=C(C1)C(C)(C)C
Name
Quantity
7.75 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
100 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]
Name
Quantity
20 mL
Type
solvent
Smiles
CO
Step Three
Name
Quantity
5.2 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
BrBr
Step Five
Name
Quantity
50 mg
Type
catalyst
Smiles
[Pd]
Step Six
Name
Quantity
200 mg
Type
catalyst
Smiles
[OH-].[OH-].[Pd+2]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The catalyst was removed by filtration
WASH
Type
WASH
Details
rinsed with a small amount of methanol
CONCENTRATION
Type
CONCENTRATION
Details
The filtrate was concentrated in-vacuo
CUSTOM
Type
CUSTOM
Details
to remove methanol
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (3×20 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic phases were dried over sodium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in-vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The material was dissolved in methanol (20 mL)
CUSTOM
Type
CUSTOM
Details
hydrogenated overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
Analysis of the crude reaction mixture by LC/MS
WAIT
Type
WAIT
Details
hydrogenation at 50 psi was continued for 23 hours
Duration
23 h

Outcomes

Product
Details
Reaction Time
22 h
Name
Type
product
Smiles
C(C)(C)(C)C=1C=C(C(=O)O)C=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 376 mg
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 81.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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